molecular formula C5H2BrIO2S B2820831 5-Bromo-3-iodothiophene-2-carboxylic acid CAS No. 1389315-17-6

5-Bromo-3-iodothiophene-2-carboxylic acid

Cat. No. B2820831
CAS RN: 1389315-17-6
M. Wt: 332.94
InChI Key: CJFDZTGODIPKKJ-UHFFFAOYSA-N
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Description

5-Bromo-3-iodothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrIO2S and a molecular weight of 332.94 . It is a powder that is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-iodothiophene-2-carboxylic acid is 1S/C5H2BrIO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-3-iodothiophene-2-carboxylic acid is a powder with a molecular weight of 332.94 . It is stored at a temperature of 4°C .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 5-Bromo-3-iodothiophene-2-carboxylic acid, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of sulfur in the thiophene ring contributes to its ability to inhibit corrosion, making 5-Bromo-3-iodothiophene-2-carboxylic acid a potential candidate for this application.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it an ideal building block for designing and synthesizing organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The high charge carrier mobility of thiophene-based compounds makes them suitable for use in OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds, including 5-Bromo-3-iodothiophene-2-carboxylic acid, are used in the fabrication of organic light-emitting diodes (OLEDs) . The electroluminescent properties of thiophene make it a key component in the development of OLEDs.

Synthesis of Regioregular Thiophene-Based Conjugated Polymers

5-Bromo-3-iodothiophene-2-carboxylic acid can be used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

5-bromo-3-iodothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFDZTGODIPKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1I)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodothiophene-2-carboxylic acid

CAS RN

1389315-17-6
Record name 5-bromo-3-iodothiophene-2-carboxylic acid
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